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molecular formula C7H16O2S2 B8379772 Hexoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Hexoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Cat. No. B8379772
M. Wt: 196.3 g/mol
InChI Key: BBNVLXYTFUAZIL-UHFFFAOYSA-N
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Patent
US06277617B1

Procedure details

The reaction mixture of 1-bromohexane (1.046 g, 0.00635 mol), sodium methanethiosulfonate (0.850 g, 0.00635 mol) and dry DMF (6 mL) was heated at 60° C. for 2 hr. At room temperature, water (15 mL) was added and the resulting mixture was extracted with ether (3×30 mL). The extracts were washed with brine, dried, concentrated and the residue was subjected to flash column chromatography on silica gel with EtOAc-hexanes (1:4) to afford a colorless liquid (2.057 g, 82%). IR (CDCl3 cast): 3030 (w), 3010 (w), 2955 (st), 2930 (st), 2860 (st), 1460 (m), 1320 (st), 1133 (st), 955 (st), 747 cm−1 (st); 1H NMR (200 MHz, CDCl3): δ 3.33 (s, 3H, CH3SO2S), 3.18 (t, J=7.4 Hz, 2H, SCH2CH2), 1.77 (pseudo p, J=7.2 Hz, 2H, SCH2CH2), 1.50-1.20 (m, 6H, CH2CH2CH2CH3), 0.90 (m, 3H, CH2CH3); 13C NMR (50 MHz, CDCl3): δ 50.64, 36.50, 31.13, 29.46, 28.26, 22.44, 13.96.
Quantity
1.046 g
Type
reactant
Reaction Step One
Name
sodium methanethiosulfonate
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:8][S:9](=[S:12])([O-:11])=[O:10].[Na+].CN(C=O)C>O>[CH3:8][S:9](=[S:12])([O:11][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
1.046 g
Type
reactant
Smiles
BrCCCCCC
Name
sodium methanethiosulfonate
Quantity
0.85 g
Type
reactant
Smiles
CS(=O)([O-])=S.[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether (3×30 mL)
WASH
Type
WASH
Details
The extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(OCCCCCC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.057 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 165%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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